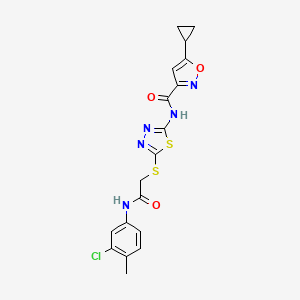

7-chloro-2,3-dihydro-1H-indene-1-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-chloro-2,3-dihydro-1H-indene-1-carbonitrile” is a chemical compound that likely belongs to the class of organic compounds known as indenes and isoindenes . These are polycyclic compounds that contain an indene moiety, which is a monocyclic bioisostere of the naphthalene. The term ‘bioisostere’ refers to a compound resulting from the exchange of an atom or of a group of atoms with an atom or a group of atoms having a similar physical-chemical property .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a bicyclic system, with a five-membered ring fused to a six-membered ring, similar to the indene structure. The compound would also have a chlorine atom and a nitrile group attached, likely at the 7 and 1 positions, respectively .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors that could influence these properties include the presence and position of the chlorine and nitrile groups, the exact configuration of the molecule, and the presence of any additional functional groups .科学的研究の応用

Novel Synthetic Pathways

A study presented a novel route to synthesize 1-substituted 3-(dialkylamino)-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles, showing the versatility of heptalenecarbaldehydes and aromatic aldehydes in reactions with 3-(dicyanomethylidene)-indan-1-one. This process involved boiling ethanol and the presence of secondary amines, leading to the formation of compounds with potential applications in the development of new chemical entities. The study also explored dehydrogenation methods to convert 1,2-dihydro forms into their dehydrogenated counterparts, revealing significant insights into the chemical behavior and synthetic utility of indene derivatives (Landmesser et al., 2008).

Structural Analysis and Optical Properties

In another research, the synthesis, X-ray, and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was reported. This study provided detailed insights into the compound's solid-state structure, molecular interactions, and optical properties. The findings highlighted the compound's absorption and fluorescence characteristics, contributing to a deeper understanding of its photophysical properties, which could be relevant in materials science and photonic applications (Jukić et al., 2010).

Unusual Reactivity Patterns

Research into unusual chlorination during an epoxidation reaction of an ethenocyclopropa[b]naphthalene derivative revealed interesting reactivity patterns. The study demonstrated the structural configuration of the derivative, emphasizing the non-planarity of carbon rings and the unique positioning of chlorine substituents. These findings contribute to the knowledge of reactivity and structural dynamics in complex organic molecules, potentially influencing synthetic strategies in organic chemistry (Ülkü et al., 1995).

Advanced Material Applications

A study on efficient ternary blend polymer solar cells used indene-C60 bisadduct as an electron-cascade acceptor material. By integrating this compound into polymer solar cells, researchers achieved higher power conversion efficiencies, demonstrating the compound's significant role in enhancing the performance of renewable energy technologies. This research underscores the potential of indene derivatives in the development of high-efficiency solar energy materials (Cheng et al., 2014).

作用機序

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been reported to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression .

Pharmacokinetics

The compound’s molecular weight (19663 g/mol) and melting point (117-119 °C) have been reported . These properties can influence the compound’s bioavailability, as well as its ability to cross biological membranes.

Result of Action

Indole derivatives are known to exert a variety of effects at the molecular and cellular levels, often resulting in changes in cellular function or viability .

将来の方向性

The future directions for research on “7-chloro-2,3-dihydro-1H-indene-1-carbonitrile” would likely depend on the results of initial studies on its properties and potential applications. These could include further investigations into its reactivity, stability, and possible uses in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

特性

IUPAC Name |

7-chloro-2,3-dihydro-1H-indene-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-9-3-1-2-7-4-5-8(6-12)10(7)9/h1-3,8H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNHDHLVDOIMLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C#N)C(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,5-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2937760.png)

![3-(2-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2937764.png)

![N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2937768.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2937770.png)

![N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2937771.png)

![4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2937774.png)

![methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate](/img/structure/B2937778.png)